molecular formula C17H16Br2N2O3 B12003324 N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B12003324
M. Wt: 456.1 g/mol
InChI Key: HCXHJNNIEHEPAI-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:

    Preparation of 2-P-TOLYLOXY-ACETIC ACID: This can be achieved through the reaction of p-tolyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE: This intermediate can be prepared by bromination of 4-methoxybenzaldehyde using bromine in an appropriate solvent.

    Formation of the Hydrazone: The final step involves the condensation of 2-P-TOLYLOXY-ACETIC ACID with 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE in the presence of hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Functionalized derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic systems for organic transformations.

    Material Science: Potential use in the synthesis of novel materials with unique electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of bromine atoms.

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Agricultural Chemistry: Potential use as a pesticide or herbicide.

    Polymer Chemistry: Incorporation into polymeric materials to enhance their properties.

Mechanism of Action

The mechanism of action of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes or inhibit essential enzymes. In catalytic applications, it may facilitate the formation of reactive intermediates that drive the desired chemical transformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZALDEHYDE)
  • 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZINE

Uniqueness

The presence of both bromine atoms and a methoxy group in 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE distinguishes it from other similar compounds

Properties

Molecular Formula

C17H16Br2N2O3

Molecular Weight

456.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C17H16Br2N2O3/c1-11-3-5-13(6-4-11)24-10-16(22)21-20-9-12-7-14(18)17(23-2)15(19)8-12/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

HCXHJNNIEHEPAI-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.